molecular formula C16H12O4S B14583634 3-(Benzenesulfonyl)naphthalene-1,2-diol CAS No. 61482-53-9

3-(Benzenesulfonyl)naphthalene-1,2-diol

Cat. No.: B14583634
CAS No.: 61482-53-9
M. Wt: 300.3 g/mol
InChI Key: JIUCYTNLMQJBSK-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)naphthalene-1,2-diol is an organic compound that features a naphthalene ring substituted with a benzenesulfonyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)naphthalene-1,2-diol typically involves the sulfonation of naphthalene derivatives followed by hydroxylation. One common method is the electrophilic aromatic substitution reaction, where naphthalene undergoes sulfonation with benzenesulfonyl chloride in the presence of a Lewis acid catalyst . The resulting sulfonated naphthalene is then hydroxylated using appropriate reagents such as osmium tetroxide or hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)naphthalene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzenesulfonyl)naphthalene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)naphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding properties . These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)naphthalene-1,2-diol is unique due to the presence of both the benzenesulfonyl group and the hydroxyl groups on the naphthalene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

CAS No.

61482-53-9

Molecular Formula

C16H12O4S

Molecular Weight

300.3 g/mol

IUPAC Name

3-(benzenesulfonyl)naphthalene-1,2-diol

InChI

InChI=1S/C16H12O4S/c17-15-13-9-5-4-6-11(13)10-14(16(15)18)21(19,20)12-7-2-1-3-8-12/h1-10,17-18H

InChI Key

JIUCYTNLMQJBSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C(=C2O)O

Origin of Product

United States

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